![molecular formula C10H8ClNO3S B1627108 (6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid CAS No. 7190-20-7](/img/structure/B1627108.png)
(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid
Overview
Description
“(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid” is a chemical compound with the molecular formula C10H8ClNO3S . It has a molecular weight of 257.69 g/mol . This compound belongs to the class of organic compounds known as benzothiazines .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C10H8ClNO3S/c11-5-1-2-7-6(3-5)12-10(15)8(16-7)4-9(13)14/h1-3,8H,4H2,(H,12,15)(H,13,14) . The canonical SMILES string is C1=CC2=C(C=C1Cl)NC(=O)C(S2)CC(=O)O .Physical And Chemical Properties Analysis
This compound has a molecular weight of 257.69 g/mol . It has a XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 91.7 Ų .Scientific Research Applications
Antimicrobial Activity
Compounds similar to (6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid have shown a broad spectrum of antimicrobial activity, which suggests potential use in developing new antimicrobial agents .
Antiviral Activity
Derivatives of 1,2,4-benzothiadiazine, which is structurally related to the compound , have been reported to possess antiviral properties .
Antihypertensive and Antidiabetic Activity
The benzothiadiazine scaffold has been associated with antihypertensive and antidiabetic effects, indicating possible applications in cardiovascular and metabolic disorder treatments .
Anticancer Activity
Some benzothiadiazine derivatives have shown anticancer activities, suggesting that (6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-YL)acetic acid could be explored for oncological research .
AMPA Receptor Modulation
This class of compounds has been tested as positive allosteric modulators of AMPA receptors, which are involved in synaptic transmission in the brain. This indicates potential research applications in neuropharmacology .
KATP Channel Activation
Benzothiadiazine derivatives have also been identified as KATP channel activators. These channels play a role in various physiological processes, including insulin release from pancreatic beta-cells .
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to interact with various targets such as ampa receptors .
Mode of Action
It is known that compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold can act as positive allosteric modulators of the ampa receptors . This means they enhance the activity of these receptors, leading to increased neuronal excitability.
Biochemical Pathways
Given its potential modulation of ampa receptors, it may influence glutamatergic signaling pathways .
Result of Action
Modulation of ampa receptors could potentially lead to changes in neuronal excitability .
properties
IUPAC Name |
2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c11-5-1-2-7-6(3-5)12-10(15)8(16-7)4-9(13)14/h1-3,8H,4H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBFAHZHLILURA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(S2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585390 | |
Record name | (6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7190-20-7 | |
Record name | (6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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